![molecular formula C15H17N3O3S2 B2543625 Ethyl 2-(2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)acetate CAS No. 864918-14-9](/img/structure/B2543625.png)
Ethyl 2-(2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)acetate
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Overview
Description
Synthesis Analysis
A study by Jahan et al. (2021) describes a convenient synthetic approach for 3-m-tolyl-5-arylidene-2,4-thiazolidinediones (TZDs) , which are derivatives of the compound . The synthesis involves using morpholine as a catalyst and proceeds in two steps with moderate to good yield. The structures of the synthesized compounds were confirmed using spectral techniques such as IR, 1H NMR, and 13C NMR .
Scientific Research Applications
- Researchers have synthesized ETAT to be both transparent and colorless while effectively absorbing near-infrared light. Theoretical calculations assessing electron orbital symmetry were used to design this custom-made molecule . Its unique optical properties could find applications in optical devices, sensors, and imaging technologies.
Near-Infrared Absorption and Transparency
Future Directions
Mechanism of Action
Target of Action
It is known that thiadiazole derivatives, which are present in the compound, have been studied for their anticancer properties . They have been found to inhibit kinases such as Abl and Src .
Mode of Action
Based on the properties of thiadiazole derivatives, it can be inferred that the compound may interact with its targets (like abl and src kinases) and inhibit their activity . This inhibition could lead to changes in cellular processes, potentially contributing to its anticancer effects.
Pharmacokinetics
It is known that the mesoionic nature of thiadiazoles allows them to cross cellular membranes , which could potentially influence the bioavailability of the compound.
Result of Action
Based on the known effects of thiadiazole derivatives, it can be inferred that the compound may inhibit the activity of certain kinases, potentially leading to decreased cell proliferation and increased cell death in cancer cells .
properties
IUPAC Name |
ethyl 2-[[2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S2/c1-3-21-13(20)8-16-12(19)9-22-15-17-14(18-23-15)11-6-4-5-10(2)7-11/h4-7H,3,8-9H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSMDANCDQHIGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CSC1=NC(=NS1)C2=CC=CC(=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401331614 |
Source
|
Record name | ethyl 2-[[2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetyl]amino]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401331614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
40.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24816621 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
864918-14-9 |
Source
|
Record name | ethyl 2-[[2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetyl]amino]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401331614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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